s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)-
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Overview
Description
s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)- is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or other suitable electrophiles. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
Benzotriazole: A triazole compound used in corrosion inhibitors and other industrial applications.
Tetrazole: A related heterocyclic compound with four nitrogen atoms, used in pharmaceuticals and materials science.
Uniqueness
s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the o-ethylphenyl and 2,3-xylyl groups may impart distinct properties compared to other triazole derivatives, making it valuable for specific applications.
Properties
CAS No. |
85303-84-0 |
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Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3/c1-4-14-9-5-6-10-16(14)18-19-17(20-21-18)15-11-7-8-12(2)13(15)3/h5-11H,4H2,1-3H3,(H,19,20,21) |
InChI Key |
UZUVFACVCVJXBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
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